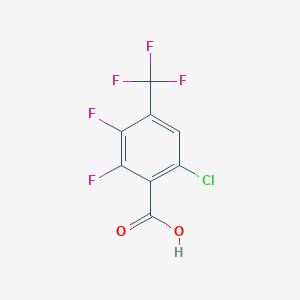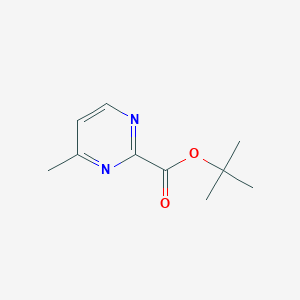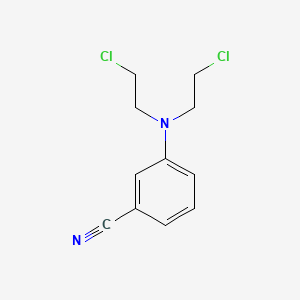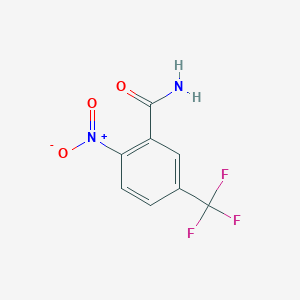
(Dhqd) 2phal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a modified cinchona alkaloid derivative primarily utilized as a ligand for enantioselective catalysis . This compound is particularly known for its role in the Sharpless asymmetric dihydroxylation reaction, a process that earned K. Barry Sharpless a Nobel Prize in Chemistry in 2001 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing hydroquinidine 1,4-phthalazinediyl diether involves the reaction of ortho-dinitrophenol and toluene under basic conditions. The process includes mixing ortho-dinitrophenol and toluene, adding sodium hydroxide solution, and heating the mixture. The reaction is followed by oxidation and crystallization to obtain the final product .
Industrial Production Methods: Industrial production of hydroquinidine 1,4-phthalazinediyl diether typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s toxicity and potential irritant properties .
Análisis De Reacciones Químicas
Types of Reactions: Hydroquinidine 1,4-phthalazinediyl diether undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often catalyzed by osmium tetroxide.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used as a catalyst.
Reduction: Specific reducing agents are employed depending on the desired product.
Substitution: Palladium catalysts are often used in substitution reactions.
Major Products: The major products formed from these reactions include various enantioselective compounds, which are crucial in asymmetric synthesis .
Aplicaciones Científicas De Investigación
Hydroquinidine 1,4-phthalazinediyl diether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which hydroquinidine 1,4-phthalazinediyl diether exerts its effects involves its role as a chiral ligand. In the Sharpless asymmetric dihydroxylation reaction, the ligand accelerates the reaction and transfers chiral information to the substrate. The dihydroxylated product is released from the complex through hydrolysis, followed by reoxidation of the metal catalyst . This process ensures high enantioselectivity and efficiency in the synthesis of chiral compounds.
Comparación Con Compuestos Similares
Hydroquinidine 1,4-phthalazinediyl diether is unique due to its high enantioselectivity and efficiency in catalysis. Similar compounds include:
Hydroquinine 1,4-phthalazinediyl diether: Another cinchona alkaloid derivative used in similar catalytic processes.
Dihydroquinidine 1,4-phthalazinediyl diether: A closely related compound with similar applications.
These compounds share similar structures and functions but differ in their specific catalytic properties and applications.
Propiedades
Fórmula molecular |
C48H54N6O4 |
|---|---|
Peso molecular |
779.0 g/mol |
Nombre IUPAC |
1-[(S)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(R)-[(3S,4S,6S)-6-ethyl-1-azabicyclo[2.2.2]octan-3-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-54-22-17-30(29)24-44(54)46(36-16-20-50-43-14-12-34(56-4)26-40(36)43)58-48-38-10-8-7-9-37(38)47(51-52-48)57-45(41-28-53-21-18-31(41)23-32(53)6-2)35-15-19-49-42-13-11-33(55-3)25-39(35)42/h7-16,19-20,25-26,29-32,41,44-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31+,32+,41-,44-,45+,46+/m1/s1 |
Clave InChI |
SFEBTECTYBLBQS-NRHMAUILSA-N |
SMILES isomérico |
CC[C@H]1C[C@@H]2CCN1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |
SMILES canónico |
CCC1CC2CCN1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)






![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)
